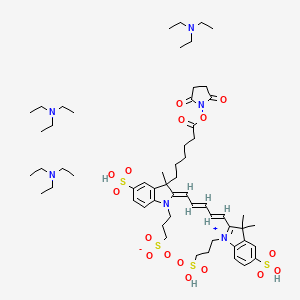
AF647-NHS ester (triTEA)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AF647-NHS ester (triTEA) is a fluorescent dye that is an analogue of Alexa Fluor 647. It is widely used in scientific research for labeling proteins, peptides, and other molecules. The compound is known for its bright and photostable far-red fluorescence, making it ideal for imaging and flow cytometry applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
AF647-NHS ester (triTEA) is synthesized by reacting Alexa Fluor 647 with N-hydroxysuccinimide (NHS) to form the NHS ester. The reaction typically involves dissolving Alexa Fluor 647 in anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO) and adding NHS and a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out at room temperature for several hours .
Industrial Production Methods
In industrial settings, the production of AF647-NHS ester (triTEA) follows similar synthetic routes but on a larger scale. The process involves the use of high-quality reagents and controlled reaction conditions to ensure the purity and yield of the final product. The compound is then purified using techniques such as column chromatography and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
AF647-NHS ester (triTEA) primarily undergoes substitution reactions. The NHS ester group reacts with primary amines (R-NH2) on proteins, peptides, and other molecules to form stable amide bonds .
Common Reagents and Conditions
The common reagents used in these reactions include primary amines, such as lysine residues on proteins, and buffers like sodium bicarbonate (pH 8.3). The reactions are typically carried out at room temperature for about an hour .
Major Products Formed
The major products formed from these reactions are fluorescently labeled proteins or peptides. These conjugates exhibit bright fluorescence and high photostability, making them suitable for various imaging and analytical applications .
Aplicaciones Científicas De Investigación
AF647-NHS ester (triTEA) has a wide range of applications in scientific research:
Chemistry: Used for labeling and tracking chemical reactions and processes.
Biology: Employed in fluorescence microscopy, flow cytometry, and other imaging techniques to study cellular and molecular processes.
Medicine: Utilized in diagnostic assays and therapeutic research to label and track biomolecules.
Industry: Applied in the development of fluorescent probes and sensors for various industrial applications
Mecanismo De Acción
AF647-NHS ester (triTEA) exerts its effects by forming stable amide bonds with primary amines on target molecules. The NHS ester group reacts with the amine groups, resulting in the covalent attachment of the fluorescent dye to the target molecule. This labeling allows for the visualization and tracking of the target molecule in various experimental settings .
Comparación Con Compuestos Similares
Similar Compounds
Alexa Fluor 647 NHS ester: Similar in structure and function, used for labeling proteins and peptides.
Cy5 NHS ester: Another far-red fluorescent dye with similar applications but different spectral properties.
DyLight 650 NHS ester: A comparable dye with similar uses in fluorescence imaging and labeling
Uniqueness
AF647-NHS ester (triTEA) is unique due to its high photostability and brightness, making it particularly suitable for long-term imaging applications. Its spectral properties are well-suited for use with common laser lines, such as the 633 nm laser, making it compatible with a wide range of imaging systems .
Propiedades
Fórmula molecular |
C58H94N6O16S4 |
|---|---|
Peso molecular |
1259.7 g/mol |
Nombre IUPAC |
N,N-diethylethanamine;3-[(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3-methyl-5-sulfoindol-1-yl]propane-1-sulfonate |
InChI |
InChI=1S/C40H49N3O16S4.3C6H15N/c1-39(2)30-26-28(62(53,54)55)15-17-32(30)41(22-10-24-60(47,48)49)34(39)12-6-4-7-13-35-40(3,21-9-5-8-14-38(46)59-43-36(44)19-20-37(43)45)31-27-29(63(56,57)58)16-18-33(31)42(35)23-11-25-61(50,51)52;3*1-4-7(5-2)6-3/h4,6-7,12-13,15-18,26-27H,5,8-11,14,19-25H2,1-3H3,(H3-,47,48,49,50,51,52,53,54,55,56,57,58);3*4-6H2,1-3H3 |
Clave InChI |
ZSJDPEXOCKLWTC-UHFFFAOYSA-N |
SMILES isomérico |
CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1/C=C/C=C/C=C\3/C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)O)(C)CCCCCC(=O)ON5C(=O)CCC5=O)CCCS(=O)(=O)O)C |
SMILES canónico |
CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1C=CC=CC=C3C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)O)(C)CCCCCC(=O)ON5C(=O)CCC5=O)CCCS(=O)(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


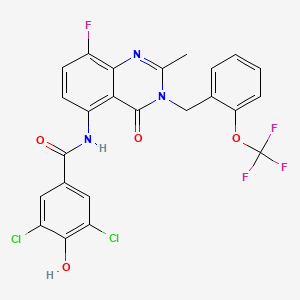
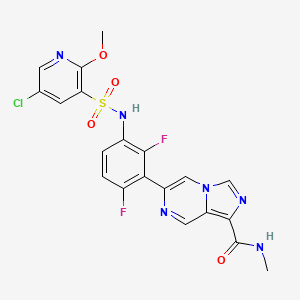

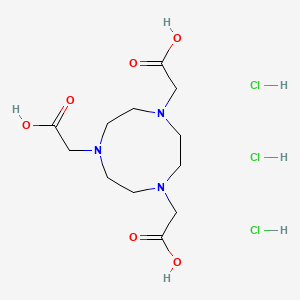
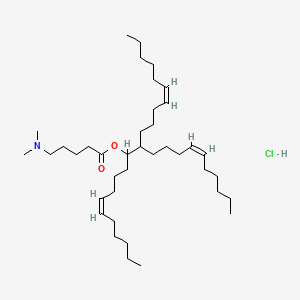
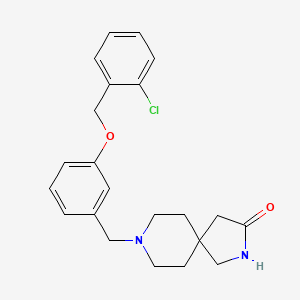
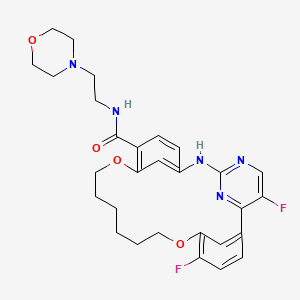
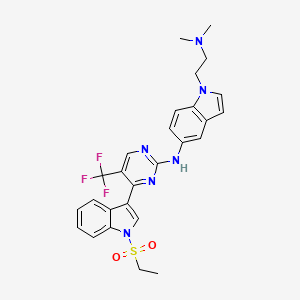
![4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B15137571.png)





